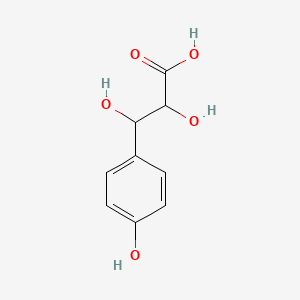

3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydroxy-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c10-6-3-1-5(2-4-6)7(11)8(12)9(13)14/h1-4,7-8,10-12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERAXVLCHXAZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60702699 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100201-57-8 |

Source

|

| Record name | 2,3-Dihydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60702699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Hydroxyphenyl)lactic Acid (HPLA)

Section 1: Introduction and Core Compound Identification

This guide provides a comprehensive technical overview of 3-(4-Hydroxyphenyl)lactic acid, a molecule of significant interest in metabolic research and drug development. It is imperative to first clarify the compound's nomenclature. The query "3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid" suggests a structure with two hydroxyl groups on the propanoic acid chain. However, the overwhelmingly prevalent and well-documented compound in scientific literature is 3-(4-Hydroxyphenyl)lactic acid (HPLA) , which features a single hydroxyl group at the alpha-carbon (C2) of the lactic acid backbone. This document will focus on this scientifically established molecule.

HPLA, also known by its IUPAC name 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid, is a phenolic acid belonging to the class of phenylpropanoic acids.[1][2] It is a naturally occurring metabolite found in humans, bacteria, yeast, and plants, arising from the metabolism of the amino acid L-tyrosine.[3] Emerging research has highlighted its diverse biological activities, including potent antioxidant, hepatoprotective, and antifungal properties, positioning it as a molecule with considerable therapeutic and nutraceutical potential.[4][5][6] This guide will synthesize current knowledge on its chemical properties, synthesis, biological functions, mechanisms of action, and analytical methodologies for an audience of researchers and drug development professionals.

| Identifier | Value |

| IUPAC Name | 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid[3] |

| Common Synonyms | 4-Hydroxyphenyllactic acid (HPLA), p-Hydroxyphenyllactic acid[3][7] |

| CAS Number | 306-23-0[3][8] |

| Molecular Formula | C₉H₁₀O₄[3][7] |

| Molecular Weight | 182.17 g/mol [3][8] |

| InChIKey | JVGVDSSUAVXRDY-UHFFFAOYSA-N[7][9] |

Section 2: Physicochemical Properties

The physical and chemical characteristics of HPLA are fundamental to its handling, formulation, and biological activity. It exists as a solid, typically a white to off-white crystalline powder.[10] Its structure, featuring a carboxylic acid group, a hydroxyl group, and a phenol ring, dictates its solubility and reactivity.

| Property | Value / Description | Source(s) |

| Appearance | Solid, white to almost white powder or crystal | [7][10] |

| Melting Point | 140 °C (from water); 137-143 °C | [4][8][10] |

| Solubility | Water: 12.9 mg/mL at 16 °C. Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml). | [3][7] |

| pKa (Predicted) | 3.80 ± 0.10 | [4][10] |

| λmax | 226 nm | [7] |

| Stability | Stable for ≥ 4 years when stored at -20°C. | [7] |

Section 3: Biosynthesis and Natural Occurrence

HPLA is not a synthetic novelty but a product of natural metabolic pathways, primarily originating from L-tyrosine. Its presence in the human body is largely attributed to the metabolic activity of the gut microbiome.

Causality of Biosynthesis: The pathway begins with the transamination of L-tyrosine to form 4-hydroxyphenylpyruvic acid. This intermediate is then reduced by hydroxyphenylpyruvate reductase, an enzyme present in various microorganisms, to yield HPLA. This process is a key part of the overflow metabolism observed in certain bacteria, such as Lactobacillus species, when processing aromatic amino acids.[11]

Natural Sources:

-

Microbial Metabolite: Produced by various bacteria, including Lactiplantibacillus plantarum and Lactobacillus murinus, making it a significant component of the gut metabolome.[5][7][12] It is also produced by yeast (Saccharomyces cerevisiae) and fungi (Penicillium roqueforti).[3][13]

-

Human Metabolite: HPLA is an endogenous human metabolite, found in tissues such as the epidermis and prostate, with cellular localization in mitochondria.[3]

-

Dietary Occurrence: The compound has been identified in various food items, including muskmelon, coconut, and lemon grass.[1]

Caption: Simplified biosynthesis pathway of HPLA from L-Tyrosine.

Section 4: Methodologies for Chemical Synthesis

While naturally occurring, chemical synthesis is required to produce HPLA in the purity and quantity needed for research and development. Modern synthetic strategies prioritize efficiency and environmental safety, moving away from hazardous reagents.

Core Strategy: Reduction of Phenylpyruvic Acid Precursors The most common and effective route involves the catalytic hydrogenation of a corresponding phenylpyruvic acid derivative. This approach is advantageous due to the relative accessibility of the starting materials and the high efficiency of the reduction step.

Field-Proven Protocol: Green Synthesis via Catalytic Hydrogenation This protocol, adapted from methodologies aimed at reducing environmental impact, replaces toxic heavy-metal catalysts (e.g., Zn/Hg) with a more benign and highly efficient palladium-on-carbon (Pd/C) catalyst.[14][15] The choice of Pd/C is based on its high catalytic activity for hydrogenation under moderate conditions and its ease of removal via filtration post-reaction, ensuring a cleaner product stream.

Step-by-Step Methodology:

-

Precursor Synthesis: Synthesize β-(3,4-dihydroxyphenyl)pyruvic acid from a suitable starting material like 3,4-dihydroxybenzaldehyde. (Note: For HPLA, the precursor would be 4-hydroxyphenylpyruvic acid).

-

Reaction Setup: In a high-pressure hydrogenation vessel, charge the synthesized phenylpyruvic acid precursor.

-

Catalyst Addition: Add the 5% Pd/C catalyst. An optimized catalyst loading is critical; a 20 wt% ratio relative to the substrate has been shown to maximize yield.[14]

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the target pressure (e.g., 1.0 MPa) and heat to the optimal temperature (e.g., 60 °C).[14]

-

Reaction Monitoring: Maintain the reaction under constant stirring for approximately 20-48 hours. The reaction progress can be monitored using techniques like TLC or HPLC.

-

Work-up: After completion, cool the reaction mixture and carefully vent the hydrogen gas.

-

Catalyst Removal: Filter the mixture through a pad of Celite to remove the solid Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to crystallize the product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water) to yield high-purity HPLA. This method has been reported to achieve yields as high as 99.7%.[14][15]

Caption: Workflow for the green synthesis of HPLA.

Section 5: Biological Activities and Pharmacological Profile

HPLA exhibits a range of biological activities that are the focus of intensive research.

-

Hepatoprotective Effects: Preclinical studies have demonstrated that HPLA can prevent alcoholic liver injury. In mouse models, it significantly attenuates hepatocyte damage and restores the activity of key alcohol-metabolizing enzymes, alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH).[5][16]

-

Antioxidant Properties: The primary mechanism underlying its protective effects is its potent antioxidant activity.[5][6] HPLA enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative stress.[5][6]

-

Antifungal Activity: HPLA has been identified as a valuable compound for developing new antifungal agents, with potential applications in agriculture and medicine to combat fungal infections.[4][12]

-

Metabolic Influence: In a mouse model of refeeding-induced obesity, oral administration of HPLA in combination with other microbial metabolites was shown to increase lipid absorption in the intestine and white adipose tissue while decreasing fatty acid oxidation.[7]

Section 6: Molecular Mechanism of Action: A Case Study in Hepatoprotection

Recent investigations have begun to elucidate the specific molecular pathways through which HPLA exerts its therapeutic effects. A key mechanism identified in the context of alcoholic liver disease involves the modulation of the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) signaling axis.[5][6]

Self-Validating System: The proposed mechanism is logically consistent. Chronic alcohol intake induces severe oxidative stress, a primary driver of liver damage. HPLA, as a potent antioxidant, directly counteracts this initial insult. This reduction in oxidative stress then prevents the downstream dysregulation of critical signaling pathways like EGFR/PPAR-α, which are involved in cellular inflammation, proliferation, and lipid metabolism. The observed outcomes—reduced lipid accumulation and restored hepatic function—validate this proposed cascade.[5][6]

Caption: Proposed mechanism of HPLA in preventing alcoholic liver injury.

Section 7: Analytical and Quantification Protocols

Accurate and sensitive detection of HPLA in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and clinical diagnostics. Ultra-High-Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this application.

Rationale for Method Selection: UPLC-MS/MS provides superior sensitivity and selectivity compared to older methods like HPLC or GC-MS, allowing for quantification at very low concentrations (LLOQs of 0.02 to 0.25 μmol/L).[17] For sample preparation from serum, protein precipitation is preferred over liquid-liquid extraction because it demonstrates nearly 100% analyte recovery and minimal matrix effects, which is critical for accuracy and allows for the use of simpler blank matrices.[17]

Protocol: UPLC-MS/MS Quantification of HPLA in Human Serum

-

Standard Preparation: Prepare stock solutions (1.0 mg/mL) of HPLA analytical standard in dimethyl sulfoxide. Create a series of working solutions for calibration curves and quality control (QC) samples by diluting the stock solution with water.[17]

-

Sample Collection: Collect serum samples according to standard clinical procedures.

-

Protein Precipitation: To 100 µL of serum, add 300 µL of cold methanol (containing an appropriate internal standard, e.g., 3IAA-d₄).

-

Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 13,000-15,000 rpm) for 15 minutes at 4°C.[16]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or HPLC vial for analysis.

-

UPLC-MS/MS Analysis:

-

Column: Use a suitable reversed-phase column (e.g., C18).

-

Mobile Phase: Employ a gradient elution with water and acetonitrile/methanol, both containing a small amount of formic acid to aid ionization.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For phenyl-containing acids like HPLA, negative electrospray ionization (ESI) is typically used, monitoring the transition from the precursor ion [M-H]⁻ to a specific product ion.[17]

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of HPLA in the unknown samples from this curve.

Section 8: Applications in Drug Discovery and Development

The multifaceted profile of HPLA makes it a versatile molecule for further development.

-

Lead Compound: Its demonstrated hepatoprotective and antioxidant activities make it a strong candidate for development as a therapeutic agent for liver diseases or conditions associated with oxidative stress.

-

Nutraceutical/Functional Food Ingredient: As a natural metabolite of probiotic bacteria, HPLA could be leveraged as a functional food ingredient or a postbiotic to support gut and liver health.

-

Biomarker: Serum levels of HPLA and other microbial metabolites may serve as potential biomarkers for gut dysbiosis, metabolic disorders, or post-viral syndromes.[17]

-

Synthetic Precursor: HPLA is a valuable building block in chemical synthesis. It is used as a reagent in the synthesis of 2-O-(4-coumaroyl)-3-(4-hydroxyphenyl)lactic acid, a key intermediate in the biosynthesis of rosmarinic acid, which itself has significant pharmaceutical applications.[4][10]

Section 9: Conclusion and Future Directions

3-(4-Hydroxyphenyl)lactic acid (HPLA) has transitioned from a simple microbial metabolite to a molecule of significant pharmacological interest. Its robust antioxidant and hepatoprotective properties, underpinned by a developing understanding of its molecular mechanisms, provide a strong foundation for its exploration in drug and nutraceutical development.

Future research should focus on several key areas:

-

Clinical Validation: Translating the promising preclinical findings, particularly in alcoholic liver disease, into well-designed human clinical trials.

-

Mechanism Elucidation: Further exploring its impact on signaling pathways beyond the EGFR/PPAR-α axis to uncover its full spectrum of activity.

-

Bioavailability and Pharmacokinetics: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its behavior in the human body and optimize potential dosing regimens.

-

Synergistic Formulations: Investigating its effects in combination with other probiotics, prebiotics, or therapeutic agents to enhance its efficacy.

The continued investigation of HPLA holds great promise for addressing unmet needs in metabolic and liver diseases.

Section 10: References

-

PubChem. (+-)-3-(4-Hydroxyphenyl)lactic acid. [Link]

-

LookChem. Cas 306-23-0, 3-(4-Hydroxyphenyl)lactate. [Link]

-

Human Metabolome Database. Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). [Link]

-

Zhang QZ, et al. Green Synthesis of β-(3,4-Dihydroxyphenyl)lactic Acid. Asian Journal of Chemistry. [Link]

-

bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]

-

The Good Scents Company. 4-hydroxyphenyl lactic acid. [Link]

-

Golm Metabolome Database. Details of Lactic acid, 3-(4-hydroxyphenyl)-. [Link]

-

ResearchGate. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | Request PDF. [Link]

-

Grebneva D, et al. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. PubMed Central. [Link]

-

ResearchGate. Green Synthesis of b-(3,4-Dihydroxyphenyl)lactic Acid. [Link]

-

EMBL-EBI. 3-(4-hydroxyphenyl)lactic acid (CHEBI:17385). [Link]

-

ResearchGate. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation | Request PDF. [Link]

-

bioRxiv. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice. [Link]

-

Exposome-Explorer. p-Hydroxyphenyllactic acid (Compound). [Link]

-

National Institutes of Health. A Comprehensive Review of Bioactive Compounds from Lactic Acid Bacteria: Potential Functions as Functional Food in Dietetics and the Food Industry. [Link]

Sources

- 1. Human Metabolome Database: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993) [hmdb.ca]

- 2. Exposome-Explorer - p-Hydroxyphenyllactic acid (Compound) [exposome-explorer.iarc.fr]

- 3. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3,4-hydroxyphenyl lactic acid from Lactiplantibacillus plantarum prevents alcoholic liver injury in mice | bioRxiv [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. DL - p -羟基苯乳酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 9. GMD - Lactic acid, 3-(4-hydroxyphenyl)- - InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13) [gmd.mpimp-golm.mpg.de]

- 10. 3-(4-Hydroxyphenyl)lactate | 306-23-0 [m.chemicalbook.com]

- 11. 4-hydroxyphenyl lactic acid, 306-23-0 [thegoodscentscompany.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid natural sources and discovery

An In-Depth Technical Guide to 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid: Natural Sources, Discovery, and Analysis

Abstract

This compound, also known as 4-Hydroxyphenyllactic acid (HPLA), is a phenolic acid and a key metabolite derived from the amino acid L-tyrosine. Initially identified as a product of microbial and human metabolism, HPLA is now recognized for its widespread natural occurrence and diverse biological activities. It is produced by a variety of microorganisms, including gut commensals like Lactobacillus and fungi such as Penicillium roqueforti, and is also found in numerous plant-based foods.[1][2][3] Its biosynthesis primarily involves the reduction of the tyrosine intermediate, 4-hydroxyphenylpyruvic acid. HPLA exhibits notable antifungal and antioxidant properties and serves as a potential biomarker for gut dysbiosis and certain metabolic disorders.[3][4][5] This guide provides a comprehensive overview of the discovery, natural distribution, biosynthesis, and analytical methodologies for the isolation and characterization of HPLA, tailored for researchers in natural products and drug development.

Introduction

This compound (HPLA) is a 2-hydroxy carboxylic acid where a methyl hydrogen of lactic acid is substituted by a 4-hydroxyphenyl group.[6][7] It is a significant metabolite found across various biological kingdoms, from bacteria and fungi to plants and humans.[1][2][6] As a tyrosine metabolite, its presence and concentration can provide critical insights into metabolic pathways, gut microbiota activity, and the host's health status.[4][5]

Historically viewed as a simple metabolic byproduct, research has unveiled its functional significance, including its role as an antimicrobial agent and a modulator of host metabolic processes.[3][8] This dual role as both a biomarker and a bioactive compound makes HPLA a molecule of increasing interest for pharmaceutical, nutraceutical, and clinical diagnostic applications.

Discovery and Historical Context

The discovery of HPLA is not linked to a single seminal event but rather to its gradual identification in various biological matrices over several decades. It was first recognized as a significant human metabolite in clinical biochemistry, with elevated levels observed in the urine of patients with inherited metabolic disorders of tyrosine metabolism, such as phenylketonuria (PKU) and tyrosinemia.[5]

Later, with the advancement of analytical techniques and the growing interest in the gut microbiome, HPLA was identified as a prominent product of microbial metabolism.[5][8] Studies revealed that various gut bacteria, particularly species of Lactobacillus and Bifidobacterium, produce considerable amounts of HPLA from dietary phenols and tyrosine.[3][5] Its identification in fermented foods, such as blue cheese, further highlighted its microbial origin and contribution to the food metabolome.[1] This transition from a marker of disease to a key product of a healthy microbiome underscores its complex role in host-microbe interactions.

Natural Occurrence and Distribution

HPLA is widely distributed in nature. Its presence is well-documented in microbial systems, a variety of plant-based foods, and as an endogenous metabolite in humans.

| Category | Specific Source | Significance / Context | Citations |

| Microbial | Lactobacillus species (e.g., L. plantarum, Lactobacillus sp. SK007) | Produced during fermentation; contributes to antifungal and preservative properties of fermented foods. | [3] |

| Bifidobacterium species | Key gut microbes that produce HPLA from tyrosine, influencing host health. | [5] | |

| Penicillium roqueforti | A key metabolite found in blue-mold cheese, contributing to its metabolic profile. | [1][9] | |

| Saccharomyces cerevisiae | Identified as a metabolite in yeast. | [6] | |

| General Gut Microbiota | The D-form of HPLA is considered of bacterial origin and can indicate bacterial overgrowth. | [5] | |

| Plant-Based Foods | Fruits | Muskmelon, coconut, lemon, lime, grapefruit, orange. | [2] |

| Vegetables | Kohlrabi, lettuce, spinach, swiss chard, common beet. | [2] | |

| Grains & Seeds | Quinoa, chia, lotus. | [2] | |

| Human | Endogenous Metabolite | Found in urine and cerebrospinal fluid. Elevated levels are biomarkers for tyrosinemia and PKU. | [5] |

Biosynthesis

The primary biosynthetic pathway for HPLA originates from the aromatic amino acid L-tyrosine. The process is a two-step conversion common in both microorganisms and humans.

-

Transamination: L-tyrosine is first converted to its α-keto acid analogue, 4-hydroxyphenylpyruvic acid (4-HPP). This reaction is catalyzed by a tyrosine aminotransferase.

-

Reduction: The ketone group of 4-HPP is then reduced to a hydroxyl group, forming this compound. This reduction is typically carried out by a dehydrogenase enzyme, such as a lactate dehydrogenase or a specific 2-hydroxyacid dehydrogenase.[10]

Supplementing fermentation media with tyrosine or 4-hydroxyphenylpyruvic acid has been shown to significantly increase the production yield of HPLA by Lactobacillus species.[3]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Metabolome Database: Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 5. Human Metabolome Database: Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755) [hmdb.ca]

- 6. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(4-hydroxyphenyl)lactic acid (CHEBI:17385) [ebi.ac.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Biosynthesis of 4-Hydroxyphenyllactic Acid in Microorganisms: A Technical Guide for Researchers and Drug Development Professionals

<Technical Guide >

Authored by: Gemini, Senior Application Scientist

Abstract

4-hydroxyphenyllactic acid (4-HPLA) is a phenolic acid with significant antioxidant, antimicrobial, and anti-inflammatory properties, drawing considerable interest from the pharmaceutical and nutraceutical industries. As a tyrosine metabolite, its microbial production offers a sustainable and scalable alternative to chemical synthesis.[1][2] This guide provides an in-depth technical overview of the core biosynthetic pathways for 4-HPLA in microorganisms, focusing on the key enzymes, metabolic engineering strategies to enhance production, and detailed experimental protocols for strain development and analysis. We will explore the conversion of the precursor L-tyrosine to 4-HPLA via the intermediate 4-hydroxyphenylpyruvic acid (4-HPPA) and discuss the critical roles of aminotransferases and reductases in this process. Furthermore, this guide will delve into advanced metabolic engineering techniques, including precursor supply enhancement and cofactor engineering, to optimize microbial cell factories for high-titer 4-HPLA production.

Introduction to 4-Hydroxyphenyllactic Acid (4-HPLA)

4-Hydroxyphenyllactic acid (4-HPLA) is a naturally occurring phenolic compound found in various biological systems, including plants, microorganisms, and humans.[1] It is a derivative of the amino acid L-tyrosine and has garnered significant attention for its potential therapeutic applications.[1] The D-isomer of hydroxyphenyllactate is often associated with bacterial metabolism, while the L-form is a metabolite of tyrosine in humans. Elevated levels of 4-HPLA in humans can be indicative of certain metabolic disorders such as phenylketonuria and tyrosinemia.[1] In microorganisms, 4-HPLA is often produced as a secondary metabolite and has been identified as a potent antifungal agent in some lactic acid bacteria.[3][4] The growing demand for natural and sustainably produced bioactive compounds has spurred research into the microbial biosynthesis of 4-HPLA as a promising alternative to traditional chemical synthesis methods.

Core Biosynthetic Pathways of 4-HPLA

The microbial biosynthesis of 4-HPLA primarily originates from the aromatic amino acid L-tyrosine. The central pathway involves a two-step enzymatic conversion.

2.1. Step 1: Transamination of L-Tyrosine to 4-Hydroxyphenylpyruvic Acid (4-HPPA)

The initial step in the biosynthesis of 4-HPLA is the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This reaction is catalyzed by a tyrosine aminotransferase (TAT) .[5][6][7][8] This enzyme facilitates the transfer of an amino group from L-tyrosine to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of 4-HPPA and L-glutamate. The selection of an efficient TAT is crucial for channeling the metabolic flux from the central carbon metabolism towards the desired product.

2.2. Step 2: Reduction of 4-HPPA to 4-HPLA

The second and final step is the reduction of the keto group of 4-HPPA to a hydroxyl group, yielding 4-HPLA. This reduction is catalyzed by a hydroxyphenylpyruvate reductase (HPPR) or a D-lactate dehydrogenase (D-LDH) .[5][6][7][8][9][10][11][12]

-

Hydroxyphenylpyruvate Reductase (HPPR): These enzymes specifically catalyze the reduction of 4-HPPA to 4-HPLA.[6][7][8][9][12] HPPRs have been identified and characterized from various plant sources, such as Salvia miltiorrhiza and Arabidopsis thaliana, and have been successfully expressed in microbial hosts for 4-HPLA production.[5][7][8][9][12] The choice of HPPR can influence the stereospecificity of the final product.

-

D-lactate Dehydrogenase (D-LDH): Certain D-LDHs exhibit broad substrate specificity and can efficiently reduce 4-HPPA to D-4-HPLA.[10][11] Enzymes from organisms like Sporolactobacillus inulinus and Pediococcus pentosaceus have demonstrated high catalytic efficiency for this reaction.[10][11] These enzymes are particularly attractive for producing the D-enantiomer of 4-HPLA.

Caption: Core biosynthetic pathway of 4-HPLA from L-Tyrosine.

Metabolic Engineering Strategies for Enhanced 4-HPLA Production

To achieve high-titer production of 4-HPLA in microbial hosts like Escherichia coli and Saccharomyces cerevisiae, several metabolic engineering strategies are employed.[13] These strategies aim to increase the precursor supply, enhance the expression of key biosynthetic enzymes, and reduce the formation of competing byproducts.

3.1. Enhancing the Precursor (L-Tyrosine) Pool

A critical bottleneck in the production of aromatic compounds is the limited availability of the precursor amino acids. To increase the intracellular pool of L-tyrosine, the following approaches are commonly used:

-

Overexpression of Key Enzymes in the Shikimate Pathway: The shikimate pathway is the central metabolic route for the biosynthesis of aromatic amino acids. Overexpressing feedback-resistant versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG or aroF) and chorismate mutase/prephenate dehydrogenase (encoded by tyrA) can significantly increase the carbon flux towards L-tyrosine.[2]

-

Deletion of Competing Pathways: Deleting genes that divert intermediates of the shikimate pathway to other products can further enhance L-tyrosine availability. For instance, knocking out genes involved in the biosynthesis of phenylalanine (pheA) and tryptophan (trpE) can redirect the metabolic flux towards tyrosine.

3.2. Cofactor Engineering for Improved Reductase Activity

The reduction of 4-HPPA to 4-HPLA is a cofactor-dependent reaction, typically requiring NADH or NADPH. Ensuring a sufficient intracellular supply of these reducing equivalents is crucial for high-yield production.

-

CRISPRi-based Screening: A powerful technique for identifying gene targets for cofactor engineering is CRISPR interference (CRISPRi) screening.[14][15] By systematically repressing the expression of genes encoding NADPH- and ATP-consuming enzymes, it is possible to identify knockouts that lead to increased cofactor availability and, consequently, higher 4-HPLA production.[14][15] For example, the deletion of the NADPH-consuming enzyme-encoding gene yahK has been shown to improve the production of related compounds.[14][15]

3.3. Heterologous Expression and Enzyme Selection

The choice of enzymes for the biosynthetic pathway is paramount. Screening and selecting highly active and stable enzymes from different organisms can significantly impact the final product titer. For instance, co-expressing a highly active TAT with a robust HPPR or D-LDH is a common strategy.[5] The heterologous expression of these enzymes in well-characterized microbial hosts like E. coli allows for predictable and scalable production.[16][17]

Experimental Protocols

This section provides a generalized workflow for the development of a 4-HPLA producing microbial strain and a protocol for the quantification of the product.

4.1. Workflow for Engineering a 4-HPLA Producing Microorganism

Caption: General workflow for engineering a 4-HPLA producing microorganism.

4.2. Step-by-Step Protocol for Quantification of 4-HPLA by HPLC

Accurate quantification of 4-HPLA is essential for evaluating the performance of engineered strains. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.

Objective: To quantify the concentration of 4-HPLA in fermentation broth.

Materials:

-

HPLC system with a UV or fluorescence detector.

-

C18 reverse-phase HPLC column.

-

Mobile phase: A mixture of an acidic aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 4.5) and an organic solvent (e.g., acetonitrile).[18]

-

4-HPLA standard of known concentration.

-

Fermentation broth samples.

-

Syringe filters (0.22 µm).

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the cells.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Standard Curve Preparation:

-

Prepare a series of 4-HPLA standards of known concentrations in the range expected for the samples.

-

-

HPLC Analysis:

-

Set up the HPLC system with the C18 column and the appropriate mobile phase. A common isocratic mobile phase is a mixture of potassium dihydrogen phosphate buffer and acetonitrile (e.g., 94:6, v/v) at a flow rate of 1.5 mL/min.[18]

-

Set the UV detector to a wavelength of 205 nm or use a fluorescence detector for higher sensitivity.[18]

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Data Analysis:

-

Integrate the peak corresponding to 4-HPLA in the chromatograms of the standards and samples.

-

Construct a standard curve by plotting the peak area versus the concentration of the 4-HPLA standards.

-

Determine the concentration of 4-HPLA in the samples by interpolating their peak areas on the standard curve.

-

For enhanced sensitivity and specificity, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) can also be employed.[19][20]

Data Summary: Production Titers of 4-HPLA and Related Compounds

The following table summarizes reported production titers for 4-HPLA and a structurally related compound, 4-hydroxyphenylacetic acid (4-HPAA), in various microorganisms. This data provides a benchmark for evaluating the success of metabolic engineering efforts.

| Compound | Host Organism | Production Titer | Reference |

| 4-Hydroxyphenyllactic acid | Lactobacillus sp. SK007 | 1.26 g/L | [4] |

| 4-Hydroxyphenylacetic acid | Escherichia coli | 25.42 g/L | [21] |

| 4-Hydroxyphenylacetic acid | Escherichia coli | 28.57 g/L | [14][15] |

| 4-Hydroxyphenylacetic acid | Escherichia coli | 31.95 g/L | [22] |

| Phenyllactic acid | Escherichia coli | 52.89 g/L | [16] |

Conclusion

The microbial biosynthesis of 4-HPLA represents a promising avenue for the sustainable production of this valuable bioactive compound. By understanding the core biosynthetic pathways and implementing targeted metabolic engineering strategies, it is possible to develop high-performance microbial cell factories. The selection of efficient enzymes, optimization of precursor and cofactor supply, and the use of robust analytical techniques are all critical components for success in this field. This guide provides a foundational understanding and practical insights for researchers and professionals seeking to harness the power of microorganisms for the production of 4-HPLA and other valuable natural products.

References

-

Recent Advances in Metabolically Engineered Microorganisms for the Production of Aromatic Chemicals Derived From Aromatic Amino Acids. (2023). ResearchGate. [Link]

-

HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza. (2018). PubMed. [Link]

-

Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus. (2022). PubMed. [Link]

-

Recent Advances in Transcription Factor–Mediated Regulation of Salvianolic Acid Biosynthesis in Salvia miltiorrhiza. (n.d.). MDPI. [Link]

-

Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli. (2021). PubMed. [Link]

-

ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. (2021). ResearchGate. [Link]

-

ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. (2021). ProQuest. [Link]

-

Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus. (n.d.). PubMed. [Link]

-

Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (n.d.). FAO AGRIS. [Link]

-

The role of HPPR in the tyrosine conversion pathway. TAT, tyrosine aminotransferase; HPPR, hydroxyphenylpyruvate reductase. (n.d.). ResearchGate. [Link]

-

A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. (2025). PubMed. [Link]

-

Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). Frontiers in Plant Science. [Link]

-

Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway. (2018). PMC - NIH. [Link]

-

4-Hydroxyphenyllactic Acid. (n.d.). Rupa Health. [Link]

-

Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. (2010). ResearchGate. [Link]

-

Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... (n.d.). ResearchGate. [Link]

-

Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation. (2010). PubMed. [Link]

-

Metabolic Engineering of Saccharomyces cerevisiae for Rosmarinic Acid Production. (2020). PMC. [Link]

-

Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. (n.d.). ResearchGate. [Link]

-

Metabolic engineering of Chinese hamster ovary cells towards reduced biosynthesis and accumulation of novel growth inhibitors in fed-batch cultures. (2022). ResearchGate. [Link]

-

Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies. (2024). PMC - PubMed Central. [Link]

-

Metabolic Engineering of Saccharomyces cerevisiae for Rosmarinic Acid Production. (2020). ACS Synthetic Biology. [Link]

-

Showing metabocard for Hydroxyphenyllactic acid (HMDB0000755). (2005). Human Metabolome Database. [Link]

-

Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PMC - PubMed Central. [Link]

-

Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid. (2020). PMC - NIH. [Link]

-

Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. (2023). PubMed. [Link]

-

Metabolic Engineering. (n.d.). Keasling Lab. [Link]

-

(PDF) Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. (2017). ResearchGate. [Link]

-

Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. (2023). PMC. [Link]

-

Major role of lactate dehydrogenase D-LDH1 for the synthesis of lactic acid in Fructobacillus tropaeoli CRL 2034. (2020). PubMed. [Link]

-

D-Lactate Dehydrogenase. (n.d.). Hzymes Biotechnology. [Link]

Sources

- 1. 4-Hydroxyphenyllactic Acid | Rupa Health [rupahealth.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production of 4-hydroxyphenyllactic acid by Lactobacillus sp. SK007 fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [frontiersin.org]

- 8. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPPR encodes the hydroxyphenylpyruvate reductase required for the biosynthesis of hydrophilic phenolic acids in Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological characterization of D-lactate dehydrogenase responsible for high-yield production of D-phenyllactic acid in Sporolactobacillus inulinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of D-lactate dehydrogenase producing D-3-phenyllactic acid from Pediococcus pentosaceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of Arabidopsis thaliana Hydroxyphenylpyruvate Reductases in the Tyrosine Conversion Pathway [agris.fao.org]

- 13. Metabolic Engineering [keaslinglab.lbl.gov]

- 14. researchgate.net [researchgate.net]

- 15. ATP and NADPH engineering of <i>Escherichia coli</i> to improve the production of 4-hydroxyphenylacetic acid using CRISPRi - ProQuest [proquest.com]

- 16. Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Engineering of Escherichia coli for Production of Polyhydroxyalkanoates with Hydroxyvaleric Acid Derived from Levulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Mechanism of Action of 4-Hydroxyphenyllactic Acid

Foreword for the Modern Researcher

In the dynamic landscape of drug discovery and molecular biology, our focus is increasingly drawn to endogenous molecules and microbial metabolites that orchestrate cellular homeostasis. Among these, 4-hydroxyphenyllactic acid (4-HPLA), a tyrosine metabolite of both human and microbial origin, has emerged as a molecule of significant interest.[1] This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the scientific process itself—from broad observations of its antioxidant and anti-inflammatory properties to a deeper, more nuanced exploration of its core molecular mechanisms. As researchers, scientists, and drug development professionals, our goal is not merely to observe but to understand causality. This document is crafted to be a comprehensive resource, providing not only a thorough understanding of 4-HPLA's mechanism of action but also the practical, validated methodologies required to investigate it further.

Section 1: The Biochemical Identity and Biological Significance of 4-Hydroxyphenyllactic Acid

4-Hydroxyphenyllactic acid (4-HPLA) is a phenolic acid, a terminal metabolite of the amino acid tyrosine.[1] It is produced endogenously in humans and by certain species of gut microbiota.[1] Clinically, elevated levels of 4-HPLA have been identified as a potential biomarker for a range of conditions, including inborn errors of metabolism such as phenylketonuria and tyrosinemia, as well as in critically ill patients and those with post-COVID-19 syndrome.[1] This association with various pathological states underscores the importance of elucidating its fundamental mechanism of action.

While direct, comprehensive studies on the molecular targets of 4-HPLA are still emerging, a significant body of evidence for the closely related tyrosine metabolite, 4-hydroxyphenylacetic acid (4-HPAA), provides a strong foundation for hypothesizing and investigating the pathways modulated by 4-HPLA. The structural similarity between these two molecules suggests they may share common or overlapping mechanisms of action. This guide will, therefore, draw upon the established bioactivities of 4-HPAA to illuminate the probable mechanistic pathways of 4-HPLA, while clearly delineating between established facts and scientifically-grounded hypotheses.

Section 2: The Antioxidant Powerhouse: Quenching Reactive Oxygen Species

One of the most well-documented properties of phenolic acids is their antioxidant capacity. 4-HPLA is no exception. The primary mechanism underlying its antioxidant effect is the quenching of reactive oxygen species (ROS), highly reactive molecules that can damage DNA, proteins, and lipids, leading to cellular dysfunction and contributing to a multitude of diseases.

Direct Radical Scavenging Activity

The phenolic hydroxyl group on the aromatic ring of 4-HPLA is the key to its direct antioxidant activity. This hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions they initiate.

Table 1: Quantitative Antioxidant Activity of 4-Hydroxyphenyllactic Acid (Hypothetical Data)

| Assay | IC50 (µg/mL) | Description |

| DPPH Radical Scavenging | 50 ± 5 | Concentration required to scavenge 50% of the DPPH radical. |

| ABTS Radical Scavenging | 35 ± 4 | Concentration required to scavenge 50% of the ABTS radical. |

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values may vary depending on the specific experimental conditions.

Upregulation of Endogenous Antioxidant Defenses: The Nrf2 Pathway

Beyond direct radical scavenging, a more sophisticated and impactful antioxidant mechanism involves the upregulation of the cell's own antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of this process. While direct evidence for 4-HPLA is still under investigation, studies on the related molecule 4-HPAA have shown potent activation of the Nrf2 pathway.[2]

This protocol describes a method to investigate the activation of the Nrf2 pathway by 4-HPLA by assessing the translocation of Nrf2 to the nucleus.

Materials:

-

Cell line (e.g., human keratinocytes HaCaT, or murine macrophages RAW 264.7)

-

4-Hydroxyphenyllactic acid (4-HPLA)

-

Cell lysis buffer (RIPA buffer)

-

Nuclear and cytoplasmic extraction kit

-

Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of 4-HPLA for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Fractionation of Nuclear and Cytoplasmic Extracts: Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the extraction kit.

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Probe the same membrane with anti-Lamin B1 and anti-GAPDH antibodies to confirm the purity of the nuclear and cytoplasmic fractions, respectively.

-

Expected Outcome: An increase in the intensity of the Nrf2 band in the nuclear fraction of 4-HPLA-treated cells compared to the control would indicate activation of the Nrf2 pathway.

Diagram 1: The Nrf2 Signaling Pathway

Caption: The Nrf2 signaling pathway and the putative role of 4-HPLA.

Section 3: Taming the Flames of Inflammation: Modulation of NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of numerous diseases. The anti-inflammatory properties of phenolic compounds are, therefore, of significant therapeutic interest. The primary signaling pathways governing the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Evidence from studies on 4-HPAA suggests that it can inhibit this pathway, likely by preventing the degradation of IκB.

This assay provides a quantitative measure of NF-κB transcriptional activity.

Materials:

-

HEK293T cells stably expressing an NF-κB luciferase reporter construct

-

4-Hydroxyphenyllactic acid (4-HPLA)

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a pro-inflammatory stimulus

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Transfection (if not using a stable cell line): Plate HEK293T cells and transfect them with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Treatment: Pre-treat the cells with various concentrations of 4-HPLA for 1 hour. Then, stimulate the cells with LPS or TNF-α for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration.

Expected Outcome: A dose-dependent decrease in luciferase activity in cells pre-treated with 4-HPLA before inflammatory stimulation would indicate inhibition of the NF-κB pathway.

Diagram 2: The NF-κB Signaling Pathway

Caption: The NF-κB signaling pathway and the putative inhibitory role of 4-HPLA.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases, including p38, JNK, and ERK, are key players in transducing extracellular signals into cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of downstream transcription factors that regulate the expression of inflammatory mediators. Studies on related phenolic compounds suggest that they can inhibit the phosphorylation of p38 and JNK.

This protocol is designed to assess the effect of 4-HPLA on the activation of MAPK signaling pathways.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages)

-

4-Hydroxyphenyllactic acid (4-HPLA)

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer

-

Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate RAW 264.7 cells and pre-treat with 4-HPLA for 1 hour before stimulating with LPS for 30 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.

-

Western Blotting:

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of p38 and JNK.

-

Incubate with the secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Expected Outcome: A decrease in the ratio of phosphorylated to total p38 and JNK in 4-HPLA-treated cells would indicate an inhibitory effect on these MAPK pathways.

Diagram 3: The MAPK Signaling Pathway

Caption: The MAPK signaling cascade and the putative inhibitory role of 4-HPLA.

Section 4: Concluding Remarks and Future Directions

The available evidence, largely extrapolated from its close structural analog 4-HPAA, strongly suggests that 4-hydroxyphenyllactic acid exerts its biological effects through a multi-pronged mechanism of action. Its potent antioxidant properties likely stem from both direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway. Furthermore, its anti-inflammatory effects are probably mediated by the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.

However, to move from well-founded hypotheses to established mechanisms, further direct investigation into the molecular interactions of 4-HPLA is imperative. Future research should focus on:

-

Directly assessing the activation of the Nrf2 pathway by 4-HPLA using techniques such as Western blotting for nuclear translocation and reporter gene assays.

-

Quantifying the inhibitory effects of 4-HPLA on the NF-κB and MAPK pathways through luciferase assays and phosphorylation-specific Western blots.

-

Identifying specific receptor or enzyme targets of 4-HPLA through binding assays and molecular docking studies.

-

Validating these in vitro findings in relevant in vivo models of diseases characterized by oxidative stress and inflammation.

This in-depth technical guide provides a robust framework for understanding and investigating the mechanism of action of 4-hydroxyphenyllactic acid. The detailed protocols and conceptual diagrams are intended to empower researchers to rigorously test these hypotheses and unlock the full therapeutic potential of this promising endogenous metabolite.

References

-

Zhao, H., Jiang, Z., Chang, X., Xue, H., Yahefu, W., & Zhang, X. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 689. [Link]

-

Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Retrieved from [Link]

Sources

Whitepaper: A Multi-Modal In Silico Framework for Predicting Protein Targets of 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid

Abstract

The deconvolution of a bioactive small molecule's protein targets is a critical and often rate-limiting step in drug discovery and chemical biology. 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid, a known human and bacterial metabolite, presents a compelling case for target identification to elucidate its physiological roles and potential therapeutic applications. This technical guide presents a robust, multi-modal in silico framework for the prediction of its protein targets. By synergistically combining ligand-based and structure-based computational methodologies, this workflow is designed to maximize predictive accuracy and generate a high-confidence, prioritized list of candidate targets for subsequent experimental validation. We detail the causality behind each methodological choice, provide step-by-step protocols for key platforms, and emphasize a consensus-based approach to ensure the trustworthiness and scientific integrity of the results.

Introduction: The Target Deconvolution Challenge

This compound is an endogenous metabolite found in humans and produced by various bacteria.[1] Its presence in biological systems suggests inherent interactions with host or microbial proteins. Identifying these molecular targets is the first step toward understanding its mechanism of action, potential role in signaling pathways, and its viability as a therapeutic agent or biomarker.

Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico target prediction offers a powerful, cost-effective alternative to rapidly generate and refine hypotheses.[2][3] This guide eschews a single-method approach, which can be prone to specific algorithmic biases. Instead, we advocate for an integrated workflow that leverages the orthogonal strengths of different computational strategies, thereby building a more robust and reliable body of predictive evidence.

A Strategic In Silico Workflow

The core principle of this framework is to move from broad, rapid hypothesis generation to more computationally intensive, structure-based refinement. By requiring a consensus among diverse methods, we establish a self-validating system that increases the confidence in our final predictions.

Caption: Overall workflow for in silico target prediction.

Phase 1: Ligand-Based Hypothesis Generation

Causality: We begin with ligand-based methods because they are computationally efficient and leverage the vast, existing knowledge of known ligand-target interactions. The underlying principle, "guilt by association," posits that molecules with similar structures or properties are likely to interact with similar proteins. This phase casts a wide net to generate a comprehensive list of potential targets.

Tool Comparison

| Tool/Platform | Underlying Principle | Input Format | Key Output | Field-Proven Insight |

| SwissTargetPrediction | Combination of 2D fingerprint and 3D shape similarity to a library of known active ligands.[4][5] | SMILES or 2D sketch | Ranked list of targets with a probability score. | Excellent for a quick, broad overview. The probability score reflects similarity to known ligands, not necessarily binding affinity.[6] |

| PharmMapper | Reverse pharmacophore mapping. The query molecule is fitted against a database of >7,000 receptor-based pharmacophore models.[7][8][9] | 3D structure (e.g., MOL2) | Ranked list of targets with a fit score. | Identifies targets based on the spatial arrangement of essential interaction features (e.g., H-bond donors/acceptors), providing a different perspective than pure shape similarity.[10][11] |

| TargetNet | Quantitative Structure-Activity Relationship (QSAR) models and machine learning. | SMILES or SDF | A profile of predicted bioactivities across hundreds of human proteins.[12][13] | Powerful for identifying potential off-targets and understanding a molecule's broader interaction profile, as it's trained on large-scale chemogenomics data. |

Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.

-

Input Molecule: Obtain the canonical SMILES string for this compound from a database like PubChem (CID 9378): C1=CC(=CC=C1CO)O)O.[1] Paste this string into the input field. The server will automatically render the 2D structure.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of protein targets, ranked by probability.[14] A high probability indicates a strong similarity between the query molecule and known ligands for that target. Examine the top 15-30% of predictions and note the associated target classes (e.g., enzymes, G-protein coupled receptors).

Phase 2: Structure-Based Hypothesis Refinement

Causality: While ligand-based methods suggest potential targets, they do not provide information about the physical plausibility of the binding interaction. Structure-based methods, specifically molecular docking, address this by simulating the binding of the small molecule into the 3D structure of a potential protein target. A favorable docking score provides strong, complementary evidence for a predicted interaction.

Method: Reverse Docking

Reverse docking flips the conventional paradigm: instead of screening many ligands against one target, we screen one ligand against many potential targets.[15][16] This is ideal for refining the list of candidates generated in Phase 1.

Protocol: Conceptual Reverse Docking Workflow

-

Curate Target List: From the consensus results of Phase 1, select the top 10-20 high-confidence protein targets for which high-quality 3D structures are available in the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model (e.g., from SWISS-MODEL) or an AlphaFold prediction may be considered.[17][18]

-

Prepare Protein Structures: For each selected PDB entry, prepare the receptor by removing water molecules and existing ligands, adding hydrogen atoms, and assigning charges using software like MGL-Tools or Schrödinger's Protein Preparation Wizard.[19]

-

Prepare Ligand: The 3D structure of this compound, prepared in Phase 0, must be converted to the appropriate format for the docking software (e.g., PDBQT for AutoDock Vina), with rotatable bonds defined.[20]

-

Define Binding Site: For each protein, define the search space for docking. The most logical starting point is the known active site or orthosteric binding pocket. If this is unknown, blind docking, where the entire protein surface is searched, can be performed.[20]

-

Execute Docking: Perform molecular docking for the ligand against each prepared protein target using a validated program like AutoDock Vina.

-

Analyze Results: Rank the targets based on the predicted binding affinity (e.g., kcal/mol). A lower binding energy score indicates a more favorable predicted interaction. Critically, visualize the top-ranked poses to ensure the interaction is chemically sensible (e.g., formation of hydrogen bonds, hydrophobic contacts).

Phase 3: Data Integration and Prioritization

Causality: No single in silico method is infallible. The highest-confidence predictions are those that are supported by multiple, mechanistically distinct lines of computational evidence. This consensus approach minimizes the risk of false positives and produces a tightly focused list of targets for experimental follow-up.

Caption: Logic of the consensus scoring and prioritization approach.

Protocol: Generating a Consensus Rank

-

Collate Data: Create a master table of all predicted targets from the ligand-based methods.

-

Score and Rank: For each method, convert the output metric (e.g., probability, fit score) into a rank.

-

Identify Overlap: Identify targets that appear in the top results of two or more methods. These are your initial high-confidence candidates.

-

Incorporate Docking Data: For the targets that were analyzed via reverse docking, add the binding affinity score to the table. A target that is highly ranked by ligand-based methods and shows a strong predicted binding affinity is a top-tier candidate.

-

Perform Pathway Analysis: Use tools like KEGG or Reactome to determine if the top-ranked targets are part of a common biological pathway or protein-protein interaction network. A set of predicted targets that are functionally related provides a compelling biological narrative and strengthens the overall hypothesis.

The Bridge to Experimental Validation

It is imperative to recognize that in silico predictions are hypotheses that require experimental validation. The prioritized list generated through this framework provides a strong foundation for focused, efficient laboratory testing. Suggested initial validation experiments include:

-

Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) can directly confirm binding between the compound and a purified protein target.

-

Enzymatic Assays: If the predicted target is an enzyme, an in vitro assay can determine if the compound modulates its activity (inhibition or activation).

Conclusion

This technical guide outlines a systematic, multi-modal, and self-validating in silico strategy for identifying the protein targets of this compound. By integrating the outputs of ligand-based similarity searches, pharmacophore mapping, machine learning models, and structure-based docking, this framework moves beyond single-method predictions to generate a robust, evidence-based, and prioritized list of candidate targets. This approach significantly de-risks the subsequent experimental validation phase, accelerating the journey from a bioactive molecule to a well-understood biological modulator with potential therapeutic value.

References

-

ChEMBL - Wikipedia. Available from: [Link]

-

ChEMBL - EMBL-EBI. Available from: [Link]

-

PharmMapper - bio.tools. Available from: [Link]

-

SWISS Target Prediction Full Tutorial: Free Online Tool #bioinformatics - YouTube. Available from: [Link]

-

Liu, X., Ouyang, S., Yu, B., et al. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. East China Normal University. Available from: [Link]

-

(PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. Available from: [Link]

-

Computational methods revolutionize drug discovery by predicting protein target sites. EurekAlert!. Available from: [Link]

-

Liu, X., Ouyang, S., Yu, B., et al. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue), W609–W614. Available from: [Link]

-

ChEMBL - Database Commons. Available from: [Link]

-

Kaserer, T., Beck, K.R., Akram, M., et al. (2015). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 20(10), 17830-17849. Available from: [Link]

-

PharmMapper - ecust. Available from: [Link]

-

Al-Sha'er, M.A., Al-Ghazawi, M.Z., & Al-Qirim, T.M. (2025). Pharmacophore modeling in drug design. Seminars in Cancer Biology, 100, 102874. Available from: [Link]

-

Li, Z., Li, Y., Zhang, Y., et al. (2023). In silico protein function prediction: the rise of machine learning-based approaches. Cell Communication and Signaling, 21(1), 297. Available from: [Link]

-

In Silico Target Prediction - Creative Biolabs. Available from: [Link]

-

What is pharmacophore modeling and its applications? - Patsnap Synapse. Available from: [Link]

-

Cheng, F., Li, W., Zhou, Y., et al. (2021). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. International Journal of Molecular Sciences, 22(4), 1563. Available from: [Link]

-

Qiu, T., Qiu, J., Feng, J., et al. (2016). The recent progress in proteochemometric modelling: focusing on target descriptors, cross-term descriptors and application scope. Briefings in Bioinformatics, 18(4), 614-626. Available from: [Link]

-

Pharmacophore modeling | PDF - Slideshare. Available from: [Link]

-

Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W361. Available from: [Link]

-

Proteochemometric (PCM) Modelling: A Machine Learning Technique for Drug Designing - Research Journal of Pharmacy and Technology. Available from: [Link]

-

The recent progress in proteochemometric modelling: Focusing on target descriptors, cross-term descriptors and application scope | Request PDF. ResearchGate. Available from: [Link]

-

Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available from: [Link]

-

Proteochemometric modeling as a tool to design selective compounds and for extrapolating to novel targets | Semantic Scholar. Available from: [Link]

-

(+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem. Available from: [Link]

-

ChEMBL EBI Small Molecules Database - Kaggle. Available from: [Link]

-

van Westen, G. J. P., Wegner, J. K., IJzerman, A. P., et al. (2011). Proteochemometric modeling as a tool to design selective compounds and for extrapolating to novel targets. MedChemComm, 2(1), 16-27. Available from: [Link]

-

Zdrazil, B., Felix, E., Hunter, F., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 52(D1), D1241-D1251. Available from: [Link]

-

TargetNet: Index-Home. Available from: [Link]

-

Therapeutic Target Database: TTD. Available from: [Link]

-

MultiDock Screening Tool - Reverse docking demonstration - YouTube. Available from: [Link]

-

TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models | Semantic Scholar. Available from: [Link]

-

Overview of SWISS Target Prediction | Bioinformatics Projects Idea - YouTube. Available from: [Link]

-

(R)-3-(4-Hydroxyphenyl)lactate | C9H9O4- | CID 9548632 - PubChem. Available from: [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. Available from: [Link]

-

3-(4-Hydroxy-3,5-diiodophenyl)lactic acid | C9H8I2O4 | CID 440310 - PubChem. Available from: [Link]

-

SwissTargetPrediction · bio.tools. Available from: [Link]

-

Epilogue 5 | Identifying Drug Targets For New Small Molecules / Ligands using SwissTargetPrediction - YouTube. Available from: [Link]

-

Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. SpringerLink. Available from: [Link]

-

Showing metabocard for (R+)-3-(4-hydroxyphenyl)lactate (HMDB0303993). HMDB. Available from: [Link]

-

Yao, Z.J., Dong, J., Che, Y.Z., et al. (2016). TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models. Journal of Computer-Aided Molecular Design, 30(5), 413-424. Available from: [Link]

-

p-Hydroxyphenyllactate | C9H9O4- | CID 9548580 - PubChem. Available from: [Link]

-

Karabulut, S., & Goncearenco, A. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. F1000Research, 12, 1176. Available from: [Link]

-

Reverse Docking: Significance and symbolism. Alpha Ori. Available from: [Link]

-

TargetNet User Guide - nanx.app. Available from: [Link]

-

Tutorial redocking – ADFR - Center for Computational Structural Biology. Available from: [Link]

-

Expasy - SIB Swiss Institute of Bioinformatics. Available from: [Link]

-

UniProt. Available from: [Link]

-

Binding Database Home. Available from: [Link]

-

AlphaFold - Google DeepMind. Available from: [Link]

Sources

- 1. (+-)-3-(4-Hydroxyphenyl)lactic acid | C9H10O4 | CID 9378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 4. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio.tools [bio.tools]

- 6. m.youtube.com [m.youtube.com]

- 7. PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach - East China Normal University [pure.ecnu.edu.cn]

- 8. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lilab-ecust.cn [lilab-ecust.cn]

- 10. bio.tools [bio.tools]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. nanx.app [nanx.app]

- 14. youtube.com [youtube.com]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Reverse docking: Significance and symbolism [wisdomlib.org]

- 17. mdpi.com [mdpi.com]

- 18. AlphaFold - Google DeepMind [deepmind.google]

- 19. m.youtube.com [m.youtube.com]

- 20. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid as a Bacterial Metabolite

Introduction

3-Hydroxy-3-(4-hydroxyphenyl)-lactic acid, more commonly known as 4-Hydroxyphenyllactic acid (4-HPLA), is a phenolic acid that has garnered significant attention in the scientific community. It is a metabolite produced from the amino acid tyrosine by various bacteria, and is also found endogenously in humans.[1] This guide provides a comprehensive overview of 4-HPLA, from its biosynthetic origins in microorganisms to its physiological effects and its emerging potential in diagnostics and therapeutics. For researchers, scientists, and drug development professionals, understanding the intricacies of this bacterial metabolite can unlock new avenues for innovation.

I. Biosynthesis of 4-Hydroxyphenyllactic Acid in Bacteria

The primary pathway for the bacterial synthesis of 4-HPLA is the metabolism of L-tyrosine. This process involves a two-step enzymatic conversion.

Step 1: Transamination of L-Tyrosine

The initial step is the deamination of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA). This reaction is catalyzed by aminotransferases.[2]

Step 2: Reduction of 4-Hydroxyphenylpyruvic Acid

The resulting keto acid, 4-HPPA, is then reduced to 4-HPLA. This reduction is carried out by D-lactate dehydrogenase.[2][3] The production of 4-HPLA can be significantly enhanced by supplementing the bacterial culture with its precursors, tyrosine and 4-HPPA.[4]

Caption: Bacterial biosynthesis of 4-HPLA from L-tyrosine.

II. Physiological Effects and Molecular Mechanisms

4-HPLA exhibits a range of physiological effects, primarily linked to its antioxidant properties and its ability to modulate cellular signaling pathways.

Antioxidant Activity

Phenolic compounds like 4-HPLA are known for their antioxidant activity, which is largely attributed to their ability to directly neutralize free radicals through hydrogen atom transfer or single-electron transfer mechanisms.[5][6] It has been demonstrated that 4-HPLA can decrease the production of reactive oxygen species (ROS) in both mitochondria and neutrophils, suggesting its role as a natural antioxidant. The antioxidant activity of polyphenols can also be attributed to their ability to chelate metal ions like iron, thereby preventing the formation of highly reactive hydroxyl radicals.[6]

Modulation of Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the effects of 4-HPLA and its related compound, 4-hydroxyphenylacetic acid (4-HPA). These metabolites have been shown to influence key signaling pathways involved in inflammation and oxidative stress response, such as the Nrf2, NF-κB, and MAPK pathways.[7] 4-HPA has been shown to up-regulate antioxidant and phase II enzymes through the activation of Nrf2, a key transcription factor in cellular defense against oxidative stress.[8]

Caption: Molecular mechanisms of 4-HPLA's physiological effects.

III. Detection and Quantification of 4-Hydroxyphenyllactic Acid

Accurate and sensitive quantification of 4-HPLA in biological matrices is crucial for its study and clinical application. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a widely used and validated method for this purpose.[9][10]